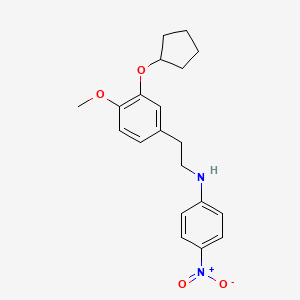
Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- is a complex organic compound characterized by its unique structural features. This compound contains a benzene ring substituted with ethanamine, cyclopentyloxy, methoxy, and nitrophenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Etherification: The formation of the cyclopentyloxy group through an etherification reaction, where cyclopentanol reacts with the benzene ring in the presence of an acid catalyst.
Methoxylation: The addition of the methoxy group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Amination: Formation of amino derivatives.
Etherification: Formation of ether derivatives.
Methoxylation: Formation of methoxy derivatives.
Scientific Research Applications
Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-aminophenyl)-: Similar structure but with an amino group instead of a nitro group.
Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-hydroxyphenyl)-: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
141333-62-2 |
|---|---|
Molecular Formula |
C20H24N2O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-(3-cyclopentyloxy-4-methoxyphenyl)ethyl]-4-nitroaniline |
InChI |
InChI=1S/C20H24N2O4/c1-25-19-11-6-15(14-20(19)26-18-4-2-3-5-18)12-13-21-16-7-9-17(10-8-16)22(23)24/h6-11,14,18,21H,2-5,12-13H2,1H3 |
InChI Key |
SLWQJBZZXRYEOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=CC=C(C=C2)[N+](=O)[O-])OC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















